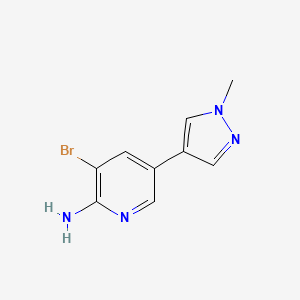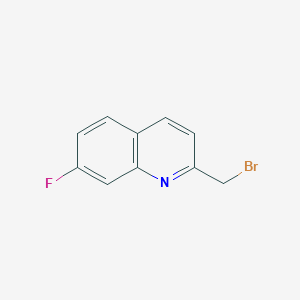![molecular formula C14H23NO3 B8642962 1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B8642962.png)
1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione
Overview
Description
The compound with the identifier “1-(3-methyl-1-oxa-5-azaspiro[55]undecan-5-yl)butane-1,3-dione” is a chemical substance registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and controlled environments to ensure the desired chemical structure is achieved. Detailed information on the exact synthetic routes and reaction conditions can be found in scientific literature and patents related to this compound .
Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis processes to meet commercial demands. This often includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions: 1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to more complex compounds with enhanced properties.
Scientific Research Applications
1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or reagent for studying biological processes. In medicine, it has potential therapeutic applications, and in industry, it can be used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of 1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This can lead to various biological outcomes, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione can be identified using databases like PubChem, which provide information on structurally related molecules. These similar compounds may share some chemical properties but differ in others, highlighting the uniqueness of this compound .
Uniqueness: this compound stands out due to its specific chemical structure and properties, which make it suitable for particular applications that other similar compounds may not be able to achieve. This uniqueness is often a result of subtle differences in molecular structure that can significantly impact the compound’s behavior and interactions.
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione |
InChI |
InChI=1S/C14H23NO3/c1-11-9-15(13(17)8-12(2)16)14(18-10-11)6-4-3-5-7-14/h11H,3-10H2,1-2H3 |
InChI Key |
MXPDCXUIBWITRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2(CCCCC2)OC1)C(=O)CC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Oxopyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B8642894.png)
![Ethyl 1-{6-[(4-bromophenyl)amino]-5-nitropyrimidin-4-yl}piperidine-4-carboxylate](/img/structure/B8642907.png)
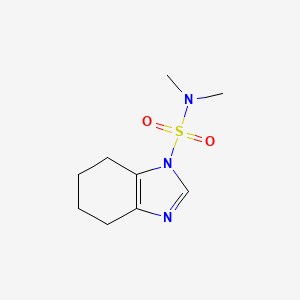
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone;hydrobromide](/img/structure/B8642920.png)
![4-Piperidinone, 3,5-bis[[4-(diethylamino)phenyl]methylene]-1-methyl-](/img/structure/B8642925.png)

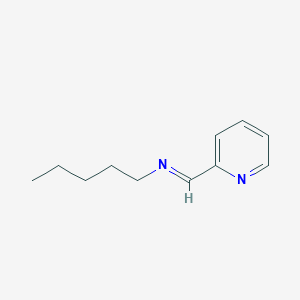
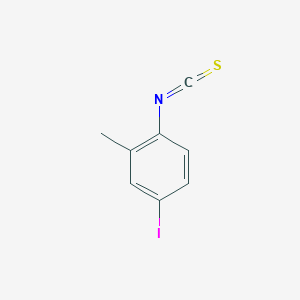
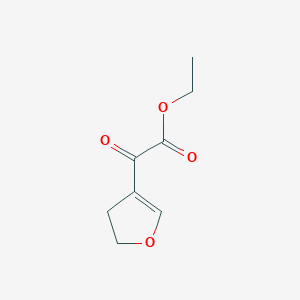
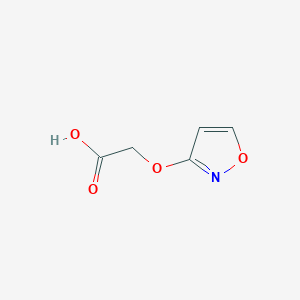
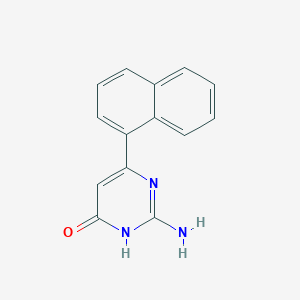
![2-{1-[(Prop-2-en-1-yl)oxy]propan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B8642970.png)
